

preparing BSJ-04-132 stock solutions and working concentrations

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Compound of Interest

Compound Name: BSJ-04-132

Cat. No.: B15621716

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Application Notes and Protocols: BSJ-04-132

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-04-132 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4).[1][2][3][4][5] As a Ribociclib-based degrader, it functions by forming a ternary complex between CDK4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4.[4][6] This targeted protein degradation offers a powerful tool for studying the roles of CDK4 in cell cycle regulation and its potential as a therapeutic target in oncology.[4] **BSJ-04-132** exhibits high selectivity for CDK4, with no significant degradation of CDK6 or other common neosubstrates of Cereblon like IKZF1/3.[1][2][4]

These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of **BSJ-04-132** for both in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of **BSJ-04-132** is provided in the table below.



Property	Value	Reference
Molecular Formula	C42H49N11O7	[1][7]
Molecular Weight	819.91 g/mol	[1][2]
CAS Number	2349356-39-2	[2][7]
Appearance	Solid	[7][8]
Purity	≥98% (HPLC)	[2][7]

Stock Solution Preparation

Proper preparation and storage of stock solutions are critical for ensuring the stability and activity of **BSJ-04-132**. The compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2]

Recommended Solvent: 100% DMSO (use freshly opened, hygroscopic DMSO for best results).[1]

Storage of Stock Solutions:

- Store aliquots at -20°C for up to 1 month.[1][8]
- For long-term storage, store aliquots at -80°C for up to 6 months.[1][8]
- Avoid repeated freeze-thaw cycles.[1]

The following table provides volumes required to prepare stock solutions of common concentrations.



Desired Concentration	Mass of BSJ-04-132 (MW = 819.91 g/mol)
1 mg	
1 mM	1.220 mL
5 mM	0.244 mL
10 mM	0.122 mL
50 mM	0.024 mL
100 mM	0.012 mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weighing: Accurately weigh 1 mg of BSJ-04-132 powder.
- Dissolving: Add 122 μL of fresh, high-quality DMSO to the powder.
- Solubilization: If necessary, gently warm the solution and/or use an ultrasonic bath to ensure complete dissolution.[1]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended.

Working Concentrations and Protocols

The optimal working concentration of **BSJ-04-132** will vary depending on the cell type and experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

In Vitro Applications

BSJ-04-132 has been shown to induce CDK4 degradation in various cell lines, including Jurkat and Molt-4 cells.[2][9]



Application	Cell Line	Working Concentration Range	Incubation Time	Reference
CDK4 Degradation	Jurkat	0.1 - 5 μΜ	4 hours	[1]
Proteomic Analysis	Molt-4	250 nM	5 hours	[9]
Cell Cycle Analysis	Jurkat	100 nM	24 hours	[9]

Protocol for In Vitro Cell Treatment:

- Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize overnight.
- Preparation of Working Solution: Prepare the final working concentration of BSJ-04-132 by diluting the DMSO stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
- Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **BSJ-04-132**.
- Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, flow cytometry, or proteomic analysis.

In Vivo Applications

For in vivo studies, **BSJ-04-132** can be formulated for administration, for example, via intraperitoneal injection.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

Vehicle Formulation for In Vivo Studies:



Component	Percentage (v/v)
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

Protocol for Preparing a 2.5 mg/mL In Vivo Working Solution:

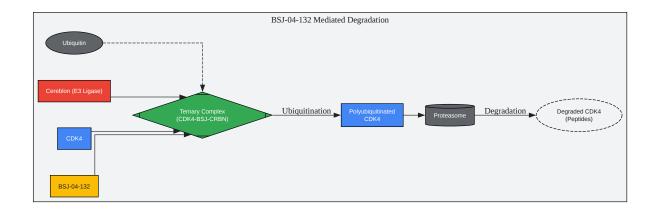
This protocol provides an example for preparing 1 mL of a 2.5 mg/mL suspended solution.[1]

- Prepare Stock Solution: Prepare a 25 mg/mL stock solution of BSJ-04-132 in DMSO.
- Mixing Solvents: In a sterile tube, add the solvents sequentially:
 - \circ Add 400 μ L of PEG300.
 - \circ Add 100 μ L of the 25 mg/mL **BSJ-04-132** DMSO stock solution and mix thoroughly.
 - Add 50 μL of Tween-80 and mix until the solution is homogeneous.
 - Add 450 μL of saline to bring the final volume to 1 mL.
- Solubilization: If precipitation occurs, the solution can be gently heated or sonicated to aid dissolution.[1]
- Administration: The resulting suspended solution is suitable for oral or intraperitoneal administration.[1]

Mechanism of Action and Experimental Workflow

BSJ-04-132's mechanism of action as a PROTAC involves hijacking the cell's natural protein disposal system to selectively degrade CDK4.



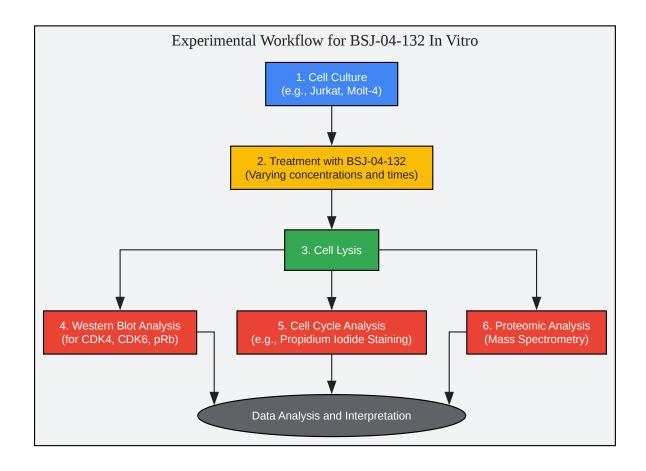


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Caption: Mechanism of **BSJ-04-132**-induced CDK4 degradation.

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **BSJ-04-132** in vitro.





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Caption: A typical in vitro experimental workflow for **BSJ-04-132**.

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